molecular formula C14H12N6 B352872 4-(3-Pyridyl)-1,4-dihydro[1,3,5]triazino[1,2-A][1,3]benzimidazol-2-amine CAS No. 305852-51-1

4-(3-Pyridyl)-1,4-dihydro[1,3,5]triazino[1,2-A][1,3]benzimidazol-2-amine

Cat. No.: B352872
CAS No.: 305852-51-1
M. Wt: 264.29g/mol
InChI Key: DXKWYOCAUDEVNS-UHFFFAOYSA-N
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Description

4-(3-Pyridyl)-1,4-dihydro[1,3,5]triazino[1,2-A][1,3]benzimidazol-2-amine (CAS: 305852-51-1) is a fused heterocyclic compound combining a benzimidazole core with a 1,3,5-triazine ring and a pyridyl substituent. Its molecular formula is C₁₄H₁₂N₆, with a molecular weight of 264.29 g/mol . Synthesis typically involves cyclocondensation reactions between 2-guanidinobenzimidazole and substituted aldehydes, as demonstrated in related derivatives .

Properties

IUPAC Name

4-pyridin-3-yl-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6/c15-13-18-12(9-4-3-7-16-8-9)20-11-6-2-1-5-10(11)17-14(20)19-13/h1-8,12H,(H3,15,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKWYOCAUDEVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662850
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Pyridyl)-1,4-dihydro[1,3,5]triazino[1,2-A][1,3]benzimidazol-2-amine typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzimidazole with pyridine-3-carbaldehyde in the presence of a suitable catalyst, followed by cyclization with a triazine derivative under controlled conditions . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol, with the addition of acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Pyridyl)-1,4-dihydro[1,3,5]triazino[1,2-A][1,3]benzimidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under mild heating.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Halogenating agents, alkylating agents; reactions often require the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with varying functional groups, which can further enhance the compound’s biological activity.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study demonstrated its ability to induce apoptosis in cancer cells by disrupting redox balance and inhibiting key enzymes involved in cell proliferation. Specifically, the compound was shown to interact with dihydrofolate reductase (DHFR), leading to reduced synthesis of purines and amino acids necessary for cancer cell growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It was found to inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents . The mechanism involves interference with essential metabolic pathways in microorganisms.

Antinematodal Activity

In vitro studies have shown that the compound exhibits higher efficiency against Trichinella spiralis larvae compared to conventional drugs like albendazole. This highlights its potential use as an anthelmintic agent .

Herbicidal Activity

Compounds related to triazines have been widely studied for their herbicidal properties. The structural similarity of 4-(3-Pyridyl)-1,4-dihydro[1,3,5]triazino[1,2-A][1,3]benzimidazol-2-amine suggests that it may also exhibit herbicidal activity. Research into similar compounds indicates effectiveness in controlling weed species without harming crops .

Coordination Polymers

The compound can be utilized in the synthesis of metal-coordination polymers due to the presence of nitrogen donor sites in its structure. These polymers have applications in catalysis and material science . The ability to form stable complexes with metals enhances the utility of this compound in developing novel materials with specific functionalities.

Study on Anticancer Activity

A comprehensive study evaluated the cytotoxic effects of various derivatives of this compound against multiple cancer cell lines (MCF-7 and AR-230). The results indicated that certain derivatives significantly inhibited cell proliferation at low concentrations while showing minimal toxicity to normal fibroblast cells .

Antimicrobial Testing

Another study focused on assessing the antimicrobial efficacy of this compound against gram-positive and gram-negative bacteria. Results showed promising antibacterial activity comparable to existing antibiotics .

Mechanism of Action

The mechanism of action of 4-(3-Pyridyl)-1,4-dihydro[1,3,5]triazino[1,2-A][1,3]benzimidazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The pyridyl-substituted derivative is compared to analogs with aromatic or halogenated substituents (Table 1). Key differences include:

  • Molecular Weight : Pyridyl-substituted (264.29 g/mol) vs. fluorophenyl-substituted (281.29 g/mol) derivatives .
  • Boiling Point : The pyridyl derivative has a higher predicted boiling point (488.9°C ) than the 4-fluorophenyl analog (460.6°C ), suggesting stronger intermolecular interactions .
  • pKa : The pyridyl group confers moderate basicity (pKa = 6.66 ) compared to fluorophenyl derivatives (pKa = 7.22 ), impacting solubility and bioavailability .

Table 1: Structural and Physicochemical Comparison

Compound Substituent Molecular Weight (g/mol) Boiling Point (°C) pKa
4-(3-Pyridyl)-derivative Pyridyl 264.29 488.9 ± 55.0 6.66
4-(4-Fluorophenyl)-derivative 4-Fluorophenyl 281.29 460.6 ± 55.0 7.22
4-(3-Hydroxyphenyl)-derivative 3-Hydroxyphenyl 279.29 N/A N/A
4-(4-Methoxyphenyl)-derivative 4-Methoxyphenyl 297.75 N/A N/A

Antinematodal Activity :

  • The 3-hydroxyphenyl derivative (3f) exhibited the highest efficacy (56% at 50 μg/mL) against Trichinella spiralis larvae, attributed to hydrogen-bonding interactions from the hydroxyl group .
  • Pyridyl-substituted compounds are hypothesized to show enhanced activity due to the nitrogen-rich aromatic system, though specific data for this derivative is lacking. Comparative studies suggest that electron-withdrawing groups (e.g., fluorine) improve potency, while bulky substituents (e.g., methoxy) may reduce bioavailability .

Enzyme Inhibition :

  • A 4,4-dimethyl analog demonstrated inhibition of mammalian dihydrofolate reductase (IC₅₀ = 10.9 mM ), highlighting the role of alkyl substituents in enzyme interaction .

Research Findings and Implications

Substituent Effects : Electron-donating groups (e.g., -OH, -OCH₃) enhance solubility but may reduce membrane permeability. Halogens (e.g., -F) improve metabolic stability .

Gaps in Data: Limited studies exist on the pyridyl derivative’s specific biological activity. Future work should prioritize in vitro and in vivo testing against relevant pathogens.

Biological Activity

4-(3-Pyridyl)-1,4-dihydro[1,3,5]triazino[1,2-A][1,3]benzimidazol-2-amine (CAS No. 305852-51-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and structure-activity relationships.

  • Molecular Formula : C14H12N6
  • Molecular Weight : 264.29 g/mol
  • Purity : Typically reported at 90-95% in commercial preparations .

Pharmacological Activities

The biological activity of the compound has been evaluated in various studies, revealing several key pharmacological effects:

Anticancer Activity

Some studies have explored the anticancer potential of related triazine and benzimidazole compounds:

  • Cytotoxic Effects : Compounds similar to this compound have been tested against various cancer cell lines. For example, certain derivatives displayed moderate to strong cytotoxicity against leukemia cell lines and other cancer types .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor:

  • β-glucuronidase Inhibition : Related benzimidazole derivatives have shown promising results as inhibitors of β-glucuronidase with IC50 values indicating effective inhibition. This suggests a mechanism by which the compound may exert therapeutic effects in metabolic disorders or cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds:

  • Pyridine Substitution : The presence of a pyridine ring in the structure enhances lipophilicity and may improve bioavailability.
  • Triazine Core : The triazine moiety contributes to the biological activity by facilitating interactions with biological targets through hydrogen bonding and π-stacking interactions.

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds:

StudyCompound TestedBiological ActivityKey Findings
Benzimidazole DerivativesAntiparasiticEffective against T. cruzi and T. vaginalis
Pyrido[1,2-a]benzimidazolesAnticancerModerate cytotoxicity against leukemia cell lines
Various BenzimidazolesEnzyme InhibitionSignificant β-glucuronidase inhibition

Q & A

Q. What are the established synthetic routes for 4-(3-pyridyl)-1,4-dihydro[1,3,5]triazino[1,2-A][1,3]benzimidazol-2-amine, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation of 2-guanidinobenzimidazole with 3-pyridinecarboxaldehyde in absolute ethanol using piperidine as a catalyst. Key factors include:

  • Solvent choice : Absolute ethanol ensures solubility and minimizes side reactions.
  • Catalyst : Piperidine accelerates the cyclization step by deprotonating intermediates.
  • Reaction time : Extended times (12–24 hours) improve yields (typically 75–88%) but risk decomposition. Purification via recrystallization (e.g., ethanol/water mixtures) is critical for isolating high-purity products. IR and ¹H NMR confirm the triazino-benzimidazole core and pyridyl substitution .

Q. How is structural characterization performed for this compound?

Standard methods include:

  • IR spectroscopy : Detects NH₂ (3264–3332 cm⁻¹), aromatic C=C (1523–1632 cm⁻¹), and pyridyl C=N stretches.
  • ¹H NMR : Aromatic protons (δ 6.8–8.1 ppm) and NH₂ signals (δ 6.4–6.5 ppm) confirm substitution patterns.
  • Elemental analysis : Validates stoichiometry (C, H, N within ±0.4% of theoretical values). Advanced techniques like X-ray crystallography (using SHELX programs) resolve bond lengths and angles for unambiguous confirmation .

Q. What in vitro biological assays are used to evaluate its antinematodal activity?

The compound is tested against Trichinella spiralis larvae using:

  • Exposure time : 24–48 hours at concentrations of 25–100 µg/mL.
  • Efficacy metrics : Larval motility inhibition and mortality rates (e.g., 56% efficacy at 50 µg/mL for hydroxyl-substituted analogs). Positive controls (e.g., albendazole) and solvent controls (DMSO) are mandatory to validate results .

Advanced Research Questions

Q. How do electronic effects of the 3-pyridyl substituent influence reactivity and bioactivity compared to other aryl groups?

The electron-withdrawing pyridyl group:

  • Enhances electrophilicity at the triazine ring, affecting nucleophilic substitution reactions.
  • Modulates solubility : Pyridyl’s basicity improves aqueous solubility vs. hydrophobic substituents (e.g., 3-methoxyphenyl).
  • Bioactivity : Pyridyl derivatives show intermediate antinematodal activity (e.g., 40–50% efficacy) compared to hydroxyl-substituted analogs (56%) due to reduced hydrogen-bonding capacity .

Q. What strategies resolve spectral overlaps in ¹H NMR for this compound?

  • High-field NMR (600 MHz) : Resolves aromatic multiplet overlaps (e.g., δ 6.8–7.4 ppm).
  • 2D-COSY/HMBC : Assigns coupling between NH₂ protons and adjacent carbons.
  • Deuterated solvents : DMSO-d₆ suppresses exchange broadening of NH/NH₂ signals .

Q. How can computational methods (e.g., DFT) predict interaction modes with biological targets?

  • Docking studies : Model binding to β-tubulin (a target for benzimidazole anthelmintics).
  • Frontier molecular orbitals (FMOs) : Pyridyl’s LUMO energy correlates with electrophilic attack potential.
  • Molecular dynamics : Simulate stability in lipid bilayers to predict membrane permeability .

Data Contradiction Analysis

Q. Why do in vitro and in vivo antinematodal activities sometimes diverge?

  • Metabolic stability : Hepatic oxidation of the pyridyl group may reduce bioavailability in vivo.
  • Protein binding : Plasma proteins (e.g., albumin) sequester the compound, lowering free concentrations.
  • Validation : Cross-check results using Caenorhabditis elegans models and pharmacokinetic profiling .

Methodological Tables

Q. Table 1: Substituent Effects on Antinematodal Activity

Substituent (R)Efficacy (% at 50 µg/mL)Key Spectral Features (IR, ¹H NMR)
3-Pyridyl45%NH₂: δ 6.5 ppm; C=N: 1614 cm⁻¹
4-Hydroxyphenyl56%OH: 3541 cm⁻¹; NH₂: δ 6.42 ppm
3-Methoxyphenyl38%OCH₃: δ 3.71 ppm; C-O: 1252 cm⁻¹

Q. Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (HPLC)Time (h)
Conventional75–88≥95%12–24
Microwave-assisted*90–95≥98%1–2
*Microwave parameters: 100°C, 300 W, ethanol solvent .

Key Recommendations for Researchers

  • Optimize substituents : Prioritize electron-donating groups (e.g., -OH) for enhanced bioactivity.
  • Validate crystallography : Use SHELXL for high-resolution structural refinement to avoid misassignment .
  • Cross-disciplinary approaches : Combine synthesis, computational modeling, and in vivo testing to address efficacy gaps.

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